molecular formula C14H32F6O3Si4 B14548628 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3,3,3-trifluoropropyl)tetrasiloxane CAS No. 62149-39-7

1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3,3,3-trifluoropropyl)tetrasiloxane

Cat. No.: B14548628
CAS No.: 62149-39-7
M. Wt: 474.73 g/mol
InChI Key: UMZKAKAOCYKIGI-UHFFFAOYSA-N
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Description

1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3,3,3-trifluoropropyl)tetrasiloxane is a specialized organosilicon compound. It is characterized by its unique structure, which includes both methyl and trifluoropropyl groups attached to a tetrasiloxane backbone. This compound is notable for its applications in various fields, including materials science and chemical engineering, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3,3,3-trifluoropropyl)tetrasiloxane typically involves the hydrosilylation reaction. This process includes the reaction of a hydrosilane with an olefin in the presence of a platinum catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced catalysts and optimized reaction conditions further enhances the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3,3,3-trifluoropropyl)tetrasiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silane compounds.

    Substitution: The trifluoropropyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed:

    Oxidation: Silanols and siloxane derivatives.

    Reduction: Silane compounds.

    Substitution: Various substituted siloxanes depending on the nucleophile used.

Scientific Research Applications

1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3,3,3-trifluoropropyl)tetrasiloxane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: Employed in the development of biocompatible materials and drug delivery systems.

    Medicine: Investigated for its potential in creating medical devices and implants due to its biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3,3,3-trifluoropropyl)tetrasiloxane involves its interaction with various molecular targets. The trifluoropropyl groups enhance the compound’s hydrophobicity and thermal stability, making it effective in applications requiring these properties. The silicon-oxygen backbone provides flexibility and durability, contributing to the compound’s overall performance in various applications.

Comparison with Similar Compounds

  • 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane
  • Octamethylcyclotetrasiloxane
  • Hexamethyldisiloxane

Comparison: 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3,3,3-trifluoropropyl)tetrasiloxane is unique due to the presence of trifluoropropyl groups, which impart distinct properties such as increased hydrophobicity and thermal stability compared to similar compounds. This makes it particularly valuable in applications where these properties are critical.

Properties

CAS No.

62149-39-7

Molecular Formula

C14H32F6O3Si4

Molecular Weight

474.73 g/mol

IUPAC Name

trimethyl-[methyl-[methyl-(3,3,3-trifluoropropyl)-trimethylsilyloxysilyl]oxy-(3,3,3-trifluoropropyl)silyl]oxysilane

InChI

InChI=1S/C14H32F6O3Si4/c1-24(2,3)21-26(7,11-9-13(15,16)17)23-27(8,22-25(4,5)6)12-10-14(18,19)20/h9-12H2,1-8H3

InChI Key

UMZKAKAOCYKIGI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCC(F)(F)F)O[Si](C)(CCC(F)(F)F)O[Si](C)(C)C

Origin of Product

United States

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